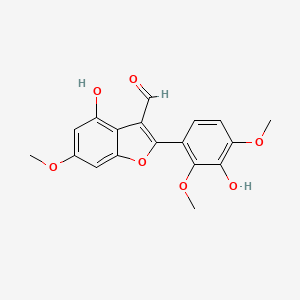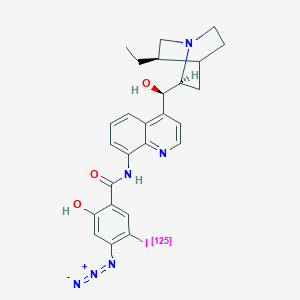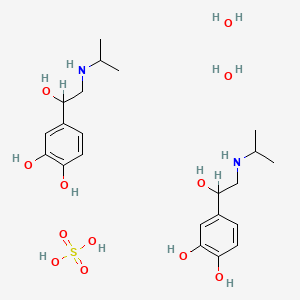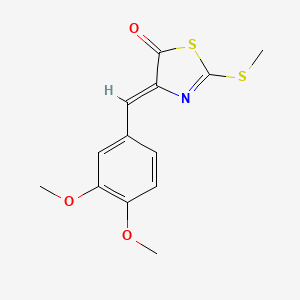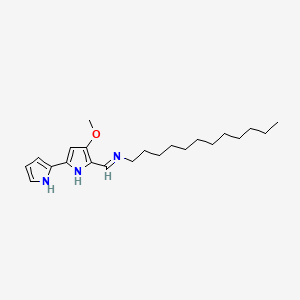
(Z)-N-((3-Methoxy-5-(1H-pyrrol-2-yl)-2H-pyrrol-2-ylidene)methyl)-1-dodecanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-((3-Methoxy-5-(1H-pyrrol-2-yl)-2H-pyrrol-2-ylidene)methyl)-1-dodecanamine is a natural product found in Streptomyces with data available.
Applications De Recherche Scientifique
Structural Studies
The research on structural studies of analogues of prodigiosin, which are closely related to (Z)-N-((3-Methoxy-5-(1H-pyrrol-2-yl)-2H-pyrrol-2-ylidene)methyl)-1-dodecanamine, highlights the importance of these compounds in understanding molecular structures. For instance, Jenkins et al. (2009) reported the structure of both the free base and the hydrochloride of an unnatural analogue of prodigiosin, demonstrating how these structures crystallize and form hydrogen bonds in certain environments (Jenkins et al., 2009).
Synthesis and Characterization
Significant research has been conducted in the synthesis and characterization of similar compounds. For example, Uršič et al. (2010) synthesized and characterized new derivatives of a triazafulvalene system, providing insights into the synthetic routes and properties of these compounds (Uršič et al., 2010).
Antimicrobial Applications
The synthesis of novel derivatives of pyrrole-3-carboxylate, closely related to the target compound, has been investigated for their potential antimicrobial activities. Hublikar et al. (2019) synthesized a series of these derivatives and evaluated their in vitro antimicrobial activities, demonstrating the potential of these compounds in antimicrobial applications (Hublikar et al., 2019).
Biological Imaging Applications
Midrange affinity fluorescent sensors based on similar compounds have been synthesized and characterized for their potential use in biological imaging. Nolan et al. (2006) described the synthesis and photophysical characterization of two such sensors, demonstrating their utility in cellular imaging and highlighting the potential of these compounds in biological research (Nolan et al., 2006).
Anticancer Research
Research into the potential anticancer properties of compounds structurally related to (Z)-N-((3-Methoxy-5-(1H-pyrrol-2-yl)-2H-pyrrol-2-ylidene)methyl)-1-dodecanamine has also been conducted. Holiyachi et al. (2021) synthesized coumarin analogues of dipyrromethane and porphyrin derivatives and tested them for their in vitro anticancer activity, showing promising results (Holiyachi et al., 2021).
Propriétés
Numéro CAS |
147138-01-0 |
|---|---|
Nom du produit |
(Z)-N-((3-Methoxy-5-(1H-pyrrol-2-yl)-2H-pyrrol-2-ylidene)methyl)-1-dodecanamine |
Formule moléculaire |
C22H35N3O |
Poids moléculaire |
357.5 g/mol |
Nom IUPAC |
N-dodecyl-1-[3-methoxy-5-(1H-pyrrol-2-yl)-1H-pyrrol-2-yl]methanimine |
InChI |
InChI=1S/C22H35N3O/c1-3-4-5-6-7-8-9-10-11-12-15-23-18-21-22(26-2)17-20(25-21)19-14-13-16-24-19/h13-14,16-18,24-25H,3-12,15H2,1-2H3 |
Clé InChI |
YGDMZCDTTXTBHS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCN=CC1=C(C=C(N1)C2=CC=CN2)OC |
SMILES canonique |
CCCCCCCCCCCCN=CC1=C(C=C(N1)C2=CC=CN2)OC |
Synonymes |
BE 18591 BE-18591 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



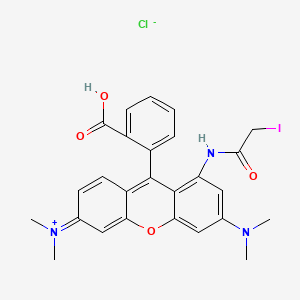

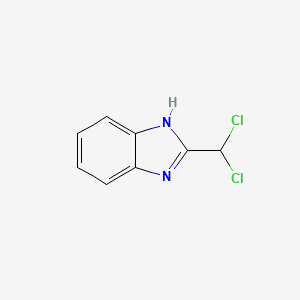

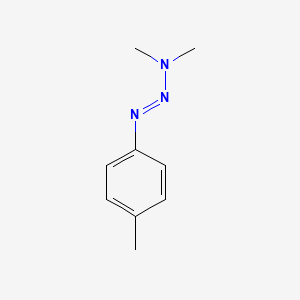
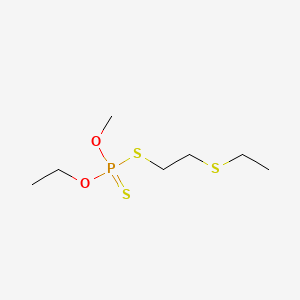

![[11-[3-Acetyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-5-ethyl-2,4,8,10,12,14-hexamethyl-7-oxo-6,15,16-trioxatricyclo[10.2.1.11,4]hexadec-2-en-9-yl] acetate](/img/structure/B1209720.png)
![3H-1,2,4-Triazol-3-one, 4-[4-[4-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1-piperazinyl]phenyl]-2,4-dihydro-2-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B1209721.png)
